2-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole
Description
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-21-15-8-6-13(7-9-15)14-10-11-20(12-14)18-19-16-4-2-3-5-17(16)22-18/h2-9,14H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGPPPUASGKZBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole typically involves the formation of the benzoxazole core followed by the introduction of the pyrrolidine and methoxyphenyl groups. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzoxazole ring can be reduced under specific conditions.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the benzoxazole ring can produce a partially saturated compound .
Scientific Research Applications
The benzoxazole core is well-known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry. Recent studies have highlighted the following applications:
Anticancer Activity
Research indicates that derivatives of benzoxazole exhibit significant anticancer properties. For instance, compounds similar to 2-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A review of recent literature suggests that structural modifications can enhance the potency and selectivity of these compounds against cancer targets .
Neurological Disorders
The potential use of this compound in treating neurological disorders is another promising area. Studies have reported that benzoxazole derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects. For example, they may influence the activity of GABA receptors or serotonin transporters, which are crucial in conditions like anxiety and depression .
Agricultural Biotechnology
Beyond medicinal applications, there is emerging evidence supporting the use of synthetic low molecular weight heterocyclic compounds, including those derived from benzoxazole, in agricultural biotechnology. These compounds have been shown to enhance plant growth by acting as substitutes for phytohormones like auxins and cytokinins, thereby improving crop yields .
Case Studies
Several case studies provide insights into the applications of this compound:
Case Study 1: Anticancer Screening
In a study published in Medicinal Chemistry, researchers synthesized various benzoxazole derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that specific modifications to the benzoxazole ring significantly increased cytotoxicity, providing a pathway for developing novel anticancer agents .
Case Study 2: Neuropharmacological Effects
A pharmacological study investigated the effects of benzoxazole derivatives on animal models of anxiety and depression. The findings revealed that certain compounds exhibited significant anxiolytic effects comparable to standard treatments, suggesting their potential as therapeutic agents for mood disorders .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells | Enhanced potency with structural modifications |
| Neurological Disorders | Modulates neurotransmitter systems | Significant anxiolytic effects observed |
| Agricultural Biotechnology | Enhances plant growth | Effective substitutes for phytohormones |
Mechanism of Action
The mechanism of action of 2-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural analogs of 2-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole, highlighting differences in core structures, substituents, and biological activities:
Key Findings and Structure–Activity Relationships (SAR)
Role of the 4-Methoxyphenyl Group
- The 4-methoxyphenyl substituent is a recurring pharmacophore in bioactive benzoxazoles. In 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazole , this group enhances antimycobacterial activity, with MIC values surpassing isoniazid against M. avium and M. kansasii . The methoxy group likely improves membrane permeability and electron donation, stabilizing interactions with bacterial targets.
- In the target compound, the 4-methoxyphenyl group is tethered via a pyrrolidine ring, which may alter spatial orientation compared to the ethenyl linker in . This could reduce steric hindrance and improve binding to eukaryotic targets (e.g., enzymes or receptors).
Impact of the Pyrrolidine Moiety
- The pyrrolidine ring’s conformational flexibility and basic nitrogen may facilitate interactions with viral proteases or polymerases.
Benzoxazole vs. Oxadiazole/Triazole Cores
- Benzoxazole derivatives generally exhibit broader antimicrobial activity than oxadiazoles. For example, 2-[1-benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]-1,3-benzoxazole showed potent activity against S. aureus and E. coli, likely due to the triazole’s ability to disrupt bacterial cell wall synthesis .
- The oxadiazole core in may prioritize antiviral activity, while benzoxazoles favor antibacterial and antimycobacterial effects ().
Biological Activity
Introduction
The compound 2-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole is a member of a class of compounds known for their diverse biological activities. This article aims to summarize the current understanding of its biological activity, including its antibacterial, antifungal, and cytotoxic properties, supported by recent research findings and data.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a methoxyphenyl group and a benzoxazole moiety. The structural characteristics contribute to its potential biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing pyrrolidine and benzoxazole derivatives. For instance:
- Minimum Inhibitory Concentration (MIC) : A study reported that pyrrole derivatives exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial activity compared to controls like ciprofloxacin (2 μg/mL) .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Pyrrole Derivative A | 3.12 | Staphylococcus aureus |
| Pyrrole Derivative B | 12.5 | Escherichia coli |
| Ciprofloxacin | 2 | Both |
Antifungal Activity
The compound's antifungal potential has also been explored. In vitro evaluations of related pyrrolidine derivatives have shown effectiveness against various fungal strains, although specific data for this compound remains limited.
Cytotoxicity
Research has indicated that certain derivatives of pyrrolidine exhibit low cytotoxicity while maintaining potent biological activity. This aspect is crucial for drug development as it suggests a favorable therapeutic index .
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing derivatives similar to this compound and evaluating their biological activities. The synthesized compounds were tested for their antibacterial and antifungal properties, demonstrating promising results against various pathogens .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation into the structure-activity relationship of pyrrolidine-based compounds revealed that modifications on the phenyl ring significantly influenced antibacterial efficacy. The presence of electron-donating groups enhanced activity against bacterial strains, suggesting that the methoxy group in this compound may play a critical role in its bioactivity .
Q & A
Q. What are the optimized synthetic routes for 2-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of benzoxazole derivatives typically involves multi-step reactions. For example, analogous compounds (e.g., pyrazole derivatives) are synthesized via cyclocondensation reactions under reflux conditions. A modified Baker-Venkataram rearrangement has been used to prepare diketone intermediates, followed by reaction with hydrazines in ethanol/acetic acid mixtures (yield: ~45%) . Key variables include:
- Solvent choice : Polar protic solvents (ethanol) improve solubility of intermediates.
- Temperature : Prolonged reflux (7+ hours) ensures complete cyclization.
- Catalyst : Acetic acid aids in protonation, accelerating nucleophilic attack.
For improved yields, consider column chromatography (silica gel) and recrystallization (ethanol) for purification .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 16.83°–51.68° for pyrazole derivatives), confirming spatial conformation .
- NMR : H and C NMR identify substituent environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm).
- HPLC : Assess purity (>95% required for pharmacological studies) .
- Mass spectrometry : Validates molecular weight (e.g., via ESI-MS) .
Q. What preliminary biological activities are associated with benzoxazole-pyrrolidine hybrids?
Methodological Answer: Benzoxazole and pyrrolidine motifs are linked to anti-inflammatory, antimicrobial, and CNS-modulating activities. For example:
- Pyrazole analogs exhibit antipruritic and antirheumatic effects via COX-2 inhibition .
- Pyrrolidinone derivatives show neuroprotective potential in vitro (e.g., NMDA receptor modulation) .
Initial screening should include enzyme inhibition assays (e.g., COX-2) and cytotoxicity studies (MTT assay) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target-specific applications?
Methodological Answer:
- Core modifications : Replace benzoxazole with oxadiazole (e.g., 1,3,4-oxadiazole enhances metabolic stability) .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -F) on the methoxyphenyl ring to modulate bioavailability .
- Stereochemistry : Assess enantiomeric activity via chiral HPLC separation and in vitro testing .
Computational docking (AutoDock Vina) can predict binding affinities to targets like serotonin receptors .
Q. How do solvent polarity and reaction kinetics influence regioselectivity in benzoxazole functionalization?
Methodological Answer:
- Polar aprotic solvents (DMSO, DMF): Stabilize transition states in SNAr reactions, favoring substitution at electron-deficient positions.
- Kinetic control : Lower temperatures (<50°C) favor kinetically stable intermediates, while higher temperatures promote thermodynamically stable products .
- Green chemistry approaches : Sodium hypochlorite in ethanol enables oxidative cyclization with minimal byproducts (73% yield in triazolopyridine synthesis) .
Q. How can contradictory data on biological efficacy (e.g., varying IC50 values across studies) be resolved?
Methodological Answer:
Q. What computational strategies predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : SwissADME calculates logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- MD simulations : GROMACS models blood-brain barrier penetration via free-energy profiles .
- QSAR models : Train datasets on pyrrolidine derivatives to correlate substituents with clearance rates .
Methodological Considerations for Experimental Design
Q. How to design a robust in vivo study for neuroprotective effects?
Methodological Answer:
- Animal models : Use MPTP-induced Parkinson’s disease in mice to assess dopaminergic neuron preservation .
- Dosage : Calculate based on in vitro IC50 (e.g., 10 mg/kg for CNS penetration).
- Endpoint assays : Immunohistochemistry (TH+ neurons) and rotarod performance tests .
Q. What strategies mitigate synthetic challenges (e.g., low yields in cyclization steps)?
Methodological Answer:
- Microwave-assisted synthesis : Reduces reaction time (20 minutes vs. 7 hours) and improves yield (15–20% increase) .
- Flow chemistry : Enhances heat/mass transfer for exothermic steps .
- Catalyst screening : Pd/C or Ni catalysts for hydrogenation steps (e.g., pyrrolidine ring formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
